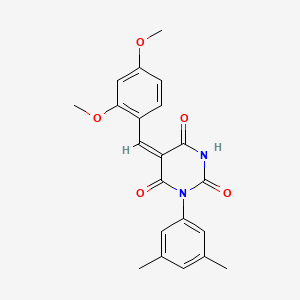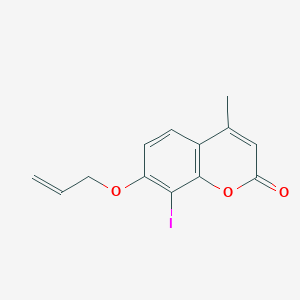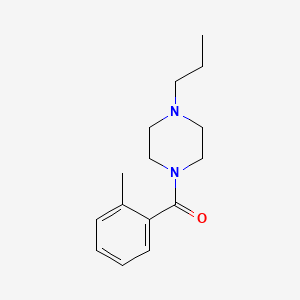![molecular formula C18H21BrO3 B4934030 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the family of aryl ethers. It is a white to off-white powder that has a molecular weight of 421.39 g/mol. The compound is used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its potent antitumor activity, its ability to inhibit the growth of certain bacteria and fungi, and its unique mechanism of action. The limitations of using the compound in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include:
1. Further research into the compound's mechanism of action and its potential use in the treatment of cancer and infectious diseases.
2. Development of new derivatives of the compound with improved potency and selectivity.
3. Investigation of the compound's potential use in combination with other anticancer drugs to enhance their efficacy.
4. Study of the compound's pharmacokinetics and toxicity in animal models.
5. Investigation of the compound's potential use in agriculture as a natural pesticide.
Conclusion:
This compound is a chemical compound that has been found to have potent antitumor activity and the ability to inhibit the growth of certain bacteria and fungi. The compound's unique mechanism of action makes it a promising candidate for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 2,4-dimethylphenol with 3-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methoxyphenol in the presence of a base such as sodium hydride. The final product is obtained by reacting the intermediate with 4,5-dimethyl-1,2-benzenediol in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is used in scientific research for its unique properties and mechanism of action. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi. The compound is being studied for its potential use in the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-17(19)18(12-14(13)2)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZORWHEZZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
